molecular formula C16H13ClN4O2S B11602468 methyl 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate

methyl 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate

Cat. No.: B11602468
M. Wt: 360.8 g/mol
InChI Key: WMUPAGRVTBJKQN-UHFFFAOYSA-N
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Description

METHYL 4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring, a chlorophenyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

METHYL 4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-SULFANYL-1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE
  • 5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE

Uniqueness

METHYL 4-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is unique due to the combination of its tetrazole ring, chlorophenyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the sulfanyl group may enhance its antimicrobial activity compared to other tetrazole derivatives.

Properties

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

IUPAC Name

methyl 4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate

InChI

InChI=1S/C16H13ClN4O2S/c1-23-15(22)12-4-8-14(9-5-12)21-16(18-19-20-21)24-10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3

InChI Key

WMUPAGRVTBJKQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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